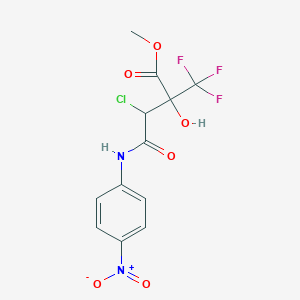
Methyl 3-chloro-2-hydroxy-4-(4-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-2-hydroxy-4-(4-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a nitroaniline moiety, and a chlorohydroxybutanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-2-hydroxy-4-(4-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate typically involves multiple steps. One common method starts with the chlorination of a suitable precursor, followed by the introduction of the nitroaniline group through a nucleophilic substitution reaction. The trifluoromethyl group is then added using a trifluoromethylation reagent under controlled conditions. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2-hydroxy-4-(4-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
Methyl 3-chloro-2-hydroxy-4-(4-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-2-hydroxy-4-(4-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The nitroaniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The overall effect is a modulation of biological pathways, leading to the desired therapeutic or biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-2-hydroxy-4-{4-aminophenyl}-4-oxo-2-(trifluoromethyl)butanoate: Similar structure but with an amino group instead of a nitro group.
Methyl 3-chloro-2-hydroxy-4-{4-nitrophenyl}-4-oxo-2-(trifluoromethyl)butanoate: Similar structure but without the aniline moiety.
Uniqueness
Methyl 3-chloro-2-hydroxy-4-(4-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitroaniline moiety provides potential for biological interactions.
Properties
Molecular Formula |
C12H10ClF3N2O6 |
|---|---|
Molecular Weight |
370.66g/mol |
IUPAC Name |
methyl 3-chloro-2-hydroxy-4-(4-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C12H10ClF3N2O6/c1-24-10(20)11(21,12(14,15)16)8(13)9(19)17-6-2-4-7(5-3-6)18(22)23/h2-5,8,21H,1H3,(H,17,19) |
InChI Key |
WURLWQQUUAXUNI-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Cl)(C(F)(F)F)O |
Canonical SMILES |
COC(=O)C(C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Cl)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















